molecular formula C9H10N2O2 B12834850 4,6-dimethoxy-1H-benzo[d]imidazole

4,6-dimethoxy-1H-benzo[d]imidazole

Cat. No.: B12834850
M. Wt: 178.19 g/mol
InChI Key: HBLXSQBRJKXYPA-UHFFFAOYSA-N
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Description

4,6-Dimethoxy-1H-benzo[d]imidazole is a heterocyclic compound that belongs to the benzimidazole family Benzimidazoles are known for their diverse biological activities and are widely used in medicinal chemistry

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 4,6-dimethoxy-1H-benzo[d]imidazole typically involves the cyclization of appropriate precursors. One common method is the condensation of 4,6-dimethoxy-1,2-phenylenediamine with formic acid or formamide under acidic conditions. This reaction forms the benzimidazole ring through a cyclodehydration process .

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors and automated systems to ensure consistent quality and yield .

Chemical Reactions Analysis

Types of Reactions: 4,6-Dimethoxy-1H-benzo[d]imidazole undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products Formed:

Scientific Research Applications

4,6-Dimethoxy-1H-benzo[d]imidazole has a wide range of applications in scientific research:

    Chemistry: It serves as a building block for the synthesis of more complex molecules and materials.

    Biology: The compound is studied for its interactions with biological macromolecules, such as DNA and proteins.

    Medicine: It has potential as an anticancer agent, antimicrobial agent, and in other therapeutic areas.

    Industry: Used in the development of dyes, pigments, and other industrial chemicals.

Mechanism of Action

The mechanism of action of 4,6-dimethoxy-1H-benzo[d]imidazole involves its interaction with specific molecular targets. For instance, it can bind to DNA and inhibit the activity of enzymes like topoisomerases, which are crucial for DNA replication and repair. This interaction can lead to cell cycle arrest and apoptosis in cancer cells . The compound’s methoxy groups enhance its binding affinity and specificity for these targets .

Comparison with Similar Compounds

  • 4,7-Dimethoxy-1H-benzo[d]imidazole
  • 5,6-Dimethoxy-1H-benzo[d]imidazole
  • 2-Methyl-1H-benzo[d]imidazole

Comparison: 4,6-Dimethoxy-1H-benzo[d]imidazole is unique due to the specific positioning of its methoxy groups, which influence its chemical reactivity and biological activity. Compared to its analogs, it may exhibit different pharmacokinetic properties and therapeutic potentials .

Properties

Molecular Formula

C9H10N2O2

Molecular Weight

178.19 g/mol

IUPAC Name

4,6-dimethoxy-1H-benzimidazole

InChI

InChI=1S/C9H10N2O2/c1-12-6-3-7-9(11-5-10-7)8(4-6)13-2/h3-5H,1-2H3,(H,10,11)

InChI Key

HBLXSQBRJKXYPA-UHFFFAOYSA-N

Canonical SMILES

COC1=CC2=C(C(=C1)OC)N=CN2

Origin of Product

United States

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